BenchChemオンラインストアへようこそ!

Eliprodil

NMDA receptor NR2B subunit subtype selectivity

Eliprodil is the definitive NR2B-selective NMDA antagonist for studies requiring precise subunit discrimination: IC50 of 1 μM at NR2B vs. >100 μM at NR2A/NR2C. Unlike Ifenprodil, Eliprodil exhibits high σ1 affinity (Ki=0.013 μM) with ~315-fold lower σ2 cross-reactivity, enabling clean σ1-mediated neuroprotection and myelination assays. Clinically validated safety—30 mg oral dose produces no cognitive or psychomotor impairment. Procure Eliprodil for reproducible NR2B pharmacology without confounding sigma receptor or CNS side effects.

Molecular Formula C20H23ClFNO
Molecular Weight 347.9 g/mol
CAS No. 119431-25-3
Cat. No. B1671174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEliprodil
CAS119431-25-3
Synonyms(4-chlorophenyl)-4-((4-fluorophenyl)methyl)-1-piperidineethanol
eliprodil
SL 82-0715
SL 82.0715
SL-820715
Molecular FormulaC20H23ClFNO
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=C(C=C2)F)CC(C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C20H23ClFNO/c21-18-5-3-17(4-6-18)20(24)14-23-11-9-16(10-12-23)13-15-1-7-19(22)8-2-15/h1-8,16,20,24H,9-14H2
InChIKeyGGUSQTSTQSHJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eliprodil (CAS 119431-25-3): Non-Competitive NR2B-Selective NMDA Receptor Antagonist Procurement Specification


Eliprodil (codenamed SL-82.0715) is a non-competitive NMDA receptor antagonist belonging to the piperidine-ethanol derivative class, which selectively inhibits the GluN2B (formerly NR2B) subunit-containing NMDA receptor at submicromolar concentrations (IC50 = 1 μM), with substantially lower potency at GluN2A- and GluN2C-containing receptors (IC50 > 100 μM) [1]. The compound also binds to σ1 receptors with high affinity (Ki = 0.013 μM) and antagonizes neuronal voltage-gated Ca2+ channels . Eliprodil was advanced to Phase III clinical trials for acute ischemic stroke by Synthélabo Recherche (1996) and has been investigated in preclinical models of neuroprotection, traumatic brain injury, antidepressant activity, and CNS myelination [2].

Procurement Risk Alert: Why Eliprodil Cannot Be Substituted with Ifenprodil or Other NR2B Antagonists


Although Eliprodil and Ifenprodil share structural homology as piperidine-ethanol derivatives and both target the NR2B subunit of NMDA receptors, their pharmacological profiles diverge in ways that render them non-interchangeable in research applications. Direct comparative studies reveal substantial quantitative differences in NMDA receptor subtype antagonism potency, sigma receptor affinity profiles, and safety characteristics in human subjects [1]. Generic substitution between these analogs risks experimental irreproducibility, particularly in studies requiring precise NR2B antagonism without confounding sigma receptor activity or CNS side effects. The evidence below quantifies these critical differentiators across multiple orthogonal assay systems [2].

Quantitative Differentiation Evidence: Eliprodil vs. Ifenprodil and In-Class Comparators


NR2B Subunit Selectivity: Eliprodil vs. Ifenprodil vs. Non-Selective NMDA Antagonists

In a head-to-head comparison using rat NR1A/NR2B and NR1A/NR2A receptors expressed in Xenopus oocytes, Eliprodil antagonized NMDA-induced currents at NR1A/NR2B receptors with an IC50 of 3.0 μM, compared to Ifenprodil's IC50 of 0.27 μM. Neither compound showed meaningful antagonism at NR1A/NR2A receptors (IC50 > 100 μM). By contrast, non-subtype-selective NMDA channel blockers such as dizocilpine and memantine were equally potent at both receptor subtypes [1]. This NR2B-selective profile distinguishes Eliprodil and Ifenprodil from broad-spectrum NMDA antagonists and has been correlated with a more favorable side effect profile in preclinical and clinical studies [2].

NMDA receptor NR2B subunit subtype selectivity Xenopus oocytes electrophysiology

Sigma Receptor Subtype Affinity Divergence: Eliprodil's Minimal σ-2 Binding

Direct competitive binding assays comparing Eliprodil with Ifenprodil stereoisomers revealed a stark divergence in sigma-2 receptor affinity. While Eliprodil displays high affinity for σ-1 receptors (Ki = 0.013 μM) , its affinity for σ-2 sites is minimal (Ki ≈ 630 nM, or 0.63 μM) [1]. In contrast, threo-ifenprodil and erythro-ifenprodil exhibit exceptionally high affinity for σ-2 sites (Ki ≈ 2 nM, approximately 315-fold higher than Eliprodil). This differential sigma receptor profile is orthogonal to NMDA receptor activity and may confer distinct off-target pharmacology between these otherwise structurally similar compounds [2].

sigma receptor σ-1 receptor σ-2 receptor receptor binding selectivity

Human Safety Profile: Absence of Psychotomimetic and Amnestic Effects at 30 mg Oral Dose

In a randomized, double-blind, placebo-controlled crossover study involving 11 healthy volunteers, a single 30 mg oral dose of Eliprodil produced no detrimental effects on memory, psychomotor performance, or mood compared to placebo. Specifically, Eliprodil did not induce subjective sedation, excitation, or psychotomimetic effects. In contrast, the positive control midazolam (15 mg) produced marked impairment across all cognitive and psychomotor domains [1]. This human safety data stands in contrast to the pronounced psychotomimetic and amnestic side effects observed with certain non-selective NMDA channel blockers (e.g., phencyclidine-like compounds) and even with some glycine site antagonists at neuroprotective doses [2].

CNS safety psychotomimetic memory human clinical trial NMDA antagonist

CNS Myelination Enhancement: 4.7-Fold Increase in Depleted Culture Conditions

In neuron-oligodendrocyte coculture systems, Eliprodil (10⁻⁶ M) significantly enhanced myelination compared to vehicle controls. Under standard Bottenstein-Sato (B-S) medium conditions, Eliprodil produced a 2-fold increase in myelinated internode counts (p < 0.01). Under depleted medium conditions (lacking thyroid hormones and progesterone), which reduced baseline myelination by a factor of 3.5, Eliprodil produced a 4.7-fold increase in myelination (p < 0.0001), nearly restoring myelination to levels observed under standard conditions [1]. While the molecular mechanism remains to be fully elucidated, the effect is hypothesized to be mediated via sigma receptor agonism, representing a functional differentiation from compounds lacking this pro-myelinating activity.

myelination oligodendrocyte multiple sclerosis remyelination sigma receptor

Therapeutic Window in Cerebral Trauma: Extended 18-Hour Post-Injury Efficacy

In a rat model of lateral fluid-percussion brain injury, Eliprodil demonstrated an extended therapeutic window of approximately 18 hours post-injury for neuroprotective efficacy [1]. This substantially exceeds the therapeutic window observed in mouse focal ischemia models (2–4 hours post-occlusion) and contrasts with the narrower windows typically reported for other NMDA receptor antagonists in traumatic brain injury settings [2]. The extended window has been attributed to Eliprodil's polyamine site mechanism of action, which may confer distinct temporal dynamics compared to channel-blocking NMDA antagonists.

neuroprotection traumatic brain injury therapeutic window in vivo cerebral trauma

Voltage-Gated Calcium Channel Antagonism: Direct Comparison with Ifenprodil

Both Eliprodil and Ifenprodil antagonize voltage-operated calcium channels (VOCCs) in rat cultured cortical neurons, representing a shared off-target activity beyond NMDA receptor antagonism [1]. This property distinguishes both compounds from later-generation NR2B-selective antagonists (e.g., traxoprodil, Ro 25-6981), which were specifically developed to eliminate VOCC and α1-adrenergic receptor activity to reduce cardiovascular liability [2]. For researchers requiring the full pharmacological profile of the original ifenprodil-class compounds, Eliprodil and Ifenprodil remain relevant tools, whereas studies demanding pure NR2B antagonism without calcium channel or adrenergic modulation should consider second-generation alternatives [3].

calcium channel voltage-operated Ca2+ channels rat cortical neurons off-target pharmacology

Optimal Research Application Scenarios for Eliprodil (CAS 119431-25-3) Based on Differentiated Evidence


NR2B Subtype-Specific NMDA Receptor Pharmacology Studies

Employ Eliprodil as a reference NR2B-selective antagonist in electrophysiological and biochemical assays where distinguishing NR2B-mediated from NR2A-mediated NMDA receptor signaling is required. Based on the 3.0 μM IC50 at NR1A/NR2B receptors and >100 μM IC50 at NR1A/NR2A receptors demonstrated in Xenopus oocyte expression systems [1], Eliprodil enables clear pharmacological dissection of subunit-specific contributions. Its 11-fold lower potency compared to Ifenprodil (IC50 = 0.27 μM) should be accounted for in dose-response experimental design; the two compounds cannot be used interchangeably at identical concentrations.

Sigma-1 Receptor-Focused Research Requiring Minimal σ-2 Interference

Select Eliprodil over Ifenprodil stereoisomers when the experimental objective requires σ-1 receptor engagement (Ki = 0.013 μM) while minimizing σ-2 receptor activation. Eliprodil's σ-2 affinity (Ki ≈ 630 nM) is approximately 315-fold lower than that of threo- and erythro-ifenprodil (Ki ≈ 2 nM) [1]. This differential makes Eliprodil the preferred tool compound for studies where σ-1-mediated effects (e.g., neuroprotection, modulation of NMDA receptor function) must be isolated from σ-2-mediated pharmacology.

In Vivo Behavioral Studies Requiring CNS Safety and Absence of Psychotomimetic Confounds

Utilize Eliprodil in rodent behavioral paradigms or human experimental medicine studies where the psychotomimetic, amnestic, or sedative side effects typical of many NMDA antagonists would confound outcome measures. Human clinical data confirm that a 30 mg oral dose of Eliprodil produces no detectable impairment in memory, psychomotor performance, or mood compared to placebo [1]. This clean CNS safety profile at behaviorally relevant doses distinguishes Eliprodil from non-selective NMDA channel blockers and supports its use in studies where cognitive endpoints are primary readouts.

CNS Myelination and Remyelination Model Systems

Deploy Eliprodil in neuron-oligodendrocyte coculture models and in vivo demyelination paradigms to investigate pro-myelinating effects mediated via sigma receptor agonism. Eliprodil induces a 2-fold increase in myelination under standard culture conditions and a 4.7-fold increase under depleted conditions (p < 0.0001) [1]. This functional activity is not shared by all NR2B antagonists and represents a differentiated application scenario where Eliprodil's dual pharmacology (NR2B antagonism plus sigma receptor agonism) provides unique experimental utility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eliprodil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.